(4-ALLYLPIPERAZINO)(4-BROMO-5-PROPYL-2-THIENYL)METHANONE
Description
(4-ALLYLPIPERAZINO)(4-BROMO-5-PROPYL-2-THIENYL)METHANONE is a complex organic compound that features both piperazine and thiophene moieties. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
IUPAC Name |
(4-bromo-5-propylthiophen-2-yl)-(4-prop-2-enylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2OS/c1-3-5-13-12(16)11-14(20-13)15(19)18-9-7-17(6-4-2)8-10-18/h4,11H,2-3,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCNXBIHCSIVPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)N2CCN(CC2)CC=C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-ALLYLPIPERAZINO)(4-BROMO-5-PROPYL-2-THIENYL)METHANONE typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-5-propyl-2-thiophenecarboxylic acid with allylpiperazine under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the piperazine moiety, potentially leading to the formation of secondary amines.
Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(4-ALLYLPIPERAZINO)(4-BROMO-5-PROPYL-2-THIENYL)METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of (4-ALLYLPIPERAZINO)(4-BROMO-5-PROPYL-2-THIENYL)METHANONE involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the thiophene ring can participate in electron transfer processes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- (4-Benzyl-1-piperidinyl)(4-bromo-5-propyl-2-thienyl)methanone
- (4-Bromo-5-propyl-2-thienyl)[4-(2-pyrimidinyl)-1-piperazinyl]methanone
Comparison: Compared to similar compounds, (4-ALLYLPIPERAZINO)(4-BROMO-5-PROPYL-2-THIENYL)METHANONE is unique due to the presence of the allylpiperazine group, which can enhance its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
